N-[4-(N-decanoylethanehydrazonoyl)phenyl]-2-thiophenecarboxamide
Description
N-[4-(N-decanoylethanehydrazonoyl)phenyl]-2-thiophenecarboxamide is a thiophene-derived carboxamide featuring a phenyl ring substituted with a decanoylethanehydrazonoyl group. This compound’s structure combines a thiophene-2-carboxamide scaffold with a hydrazonoyl side chain, which introduces both lipophilic (decanoyl) and hydrogen-bonding (hydrazonoyl) characteristics. Such structural motifs are common in medicinal chemistry, where thiophene carboxamides are explored for their bioactivity, particularly in antimicrobial and anticancer applications .
The hydrazonoyl group (R–N–N=C–R') in this compound may exhibit tautomerism, similar to 1,2,4-triazole derivatives, where thione-thiol tautomeric equilibria influence reactivity and intermolecular interactions .
Properties
Molecular Formula |
C23H31N3O2S |
|---|---|
Molecular Weight |
413.6 g/mol |
IUPAC Name |
N-[4-[(E)-N-(decanoylamino)-C-methylcarbonimidoyl]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C23H31N3O2S/c1-3-4-5-6-7-8-9-12-22(27)26-25-18(2)19-13-15-20(16-14-19)24-23(28)21-11-10-17-29-21/h10-11,13-17H,3-9,12H2,1-2H3,(H,24,28)(H,26,27)/b25-18+ |
InChI Key |
LMHXFFDXONAGNH-XIEYBQDHSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)N/N=C(\C)/C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
Canonical SMILES |
CCCCCCCCCC(=O)NN=C(C)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-{1-[(E)-2-DECANOYLHYDRAZONO]ETHYL}PHENYL)-2-THIOPHENECARBOXAMIDE typically involves multiple steps:
Formation of the Hydrazone Linkage: This step involves the reaction of a decanoyl hydrazine with an appropriate aldehyde or ketone to form the hydrazone linkage.
Thiophene Ring Introduction: The thiophene ring is introduced through a cyclization reaction involving sulfur-containing reagents.
Final Coupling: The final step involves coupling the hydrazone intermediate with a thiophene carboxamide derivative under suitable conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-{1-[(E)-2-DECANOYLHYDRAZONO]ETHYL}PHENYL)-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to reduce the hydrazone linkage to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N~2~-(4-{1-[(E)-2-DECANOYLHYDRAZONO]ETHYL}PHENYL)-2-THIOPHENECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N2-(4-{1-[(E)-2-DECANOYLHYDRAZONO]ETHYL}PHENYL)-2-THIOPHENECARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The hydrazone linkage can form reversible covalent bonds with active site residues, modulating the activity of the target protein. Additionally, the thiophene ring can participate in π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Molecular and Structural Features
The table below compares N-[4-(N-decanoylethanehydrazonoyl)phenyl]-2-thiophenecarboxamide with structurally related thiophene carboxamides:
Key Observations:
- Lipophilicity: The target compound’s decanoyl chain confers significantly higher lipophilicity than analogs with shorter chains (e.g., ) or polar groups (e.g., sulfonamide ). This may enhance bioavailability in hydrophobic environments.
- Tautomerism: Unlike the thione-thiol equilibrium in 1,2,4-triazoles , the hydrazonoyl group in the target compound may adopt keto-enol tautomerism, affecting binding affinity in biological targets.
Spectral and Physicochemical Properties
- IR Spectroscopy: The target compound’s hydrazonoyl group may show ν(N–H) stretches near 3150–3319 cm⁻¹ and ν(C=O) near 1663–1682 cm⁻¹, similar to hydrazinecarbothioamides . Absence of ν(S–H) (~2500–2600 cm⁻¹) would confirm the absence of thiol tautomers.
- NMR: The decanoyl chain would produce distinct aliphatic proton signals (δ 1.2–1.6 ppm) in ¹H-NMR, differentiating it from analogs with aromatic or cyclic substituents (e.g., ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
